![molecular formula C12H14N2OS B2367663 (Z)-3-phenyl-2-(propylimino)thiazolidin-4-one CAS No. 854107-48-5](/img/structure/B2367663.png)
(Z)-3-phenyl-2-(propylimino)thiazolidin-4-one
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Overview
Description
“(Z)-3-phenyl-2-(propylimino)thiazolidin-4-one” is a chemical compound with the CAS Number: 854107-48-5 . It has a molecular weight of 234.32 . The compound is solid in its physical form and is stored in a refrigerator .
Molecular Structure Analysis
The Inchi Code for “this compound” is1S/C12H14N2OS/c1-2-8-13-12-14 (11 (15)9-16-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3/b13-12-
. This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
“this compound” is a solid substance . It is stored in a refrigerator . The compound has a molecular weight of 234.32 .Scientific Research Applications
Synthesis Methods
- One-Pot Synthesis Techniques : (Z)-3-phenyl-2-(propylimino)thiazolidin-4-one derivatives have been synthesized using one-pot methods, such as the microwave-assisted synthesis of pyrimidino thiazolidin-4-ones, which offer good yields and shorter reaction times (Kanagarajan et al., 2009).
- Synthesis from Nitrilimines : The synthesis of spiro-heterocycles with the thiazolidinone moiety, starting from nitrilimines, is another approach. This method produces compounds like 2-phenylimino-1,3-thiazolidin-4-one by thermal cyclization, indicating versatile synthetic routes (Dalloul, 2009).
Biological Activities
- Antioxidant Activity : Some derivatives of thiazolidin-4-one, including variations of this compound, have been shown to possess significant antioxidant activities. This was determined using in vitro methods such as the DPPH radical scavenging assay (Apotrosoaei et al., 2014).
- Synthon in Medicinal Chemistry : The utility of 1,3-thiazolidin-4-ones as synthons for various biological compounds is notable, making them valuable in medicinal chemistry. These compounds have been extensively studied for their chemistry and biological activities, reflecting their importance in drug development (Cunico et al., 2008).
Applications in Antimicrobial Agents
- Antibacterial and Antifungal Agents : Compounds like 2-phenylimino-1,3-thiazolidin-4-one have been synthesized with observed antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents (Aneja et al., 2011).
Structural Studies
- Crystal Structure Analysis : The synthesis and crystal structure analysis of compounds like 2-(3-pyridyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one contribute to understanding the molecular structure and potential interactions of thiazolidin-4-one derivatives (Iyengar et al., 2005).
Anticancer and Antioxidant Activities
- Potential Anticancer Agents : Some thiazolidin-4-one derivatives exhibit promising anticancer activities. The synthesis of 5-substituted 2-ylidene-1,3-thiazolidin-4-ones, for example, has shown high antioxidant and anticancer activities (Saied et al., 2019).
Safety and Hazards
The safety information for “(Z)-3-phenyl-2-(propylimino)thiazolidin-4-one” includes several hazard statements: H302, H315, H319, H335 . The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Mechanism of Action
Target of Action
The primary target of (Z)-3-phenyl-2-(propylimino)thiazolidin-4-one is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body .
Mode of Action
This compound acts as an inhibitor of AChE . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an increase in the levels of acetylcholine . This increased level of acetylcholine enhances cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Biochemical Pathways
The inhibition of AChE leads to an accumulation of acetylcholine at the synapses, enhancing cholinergic neurotransmission . This can affect various biochemical pathways, particularly those involved in learning and memory. The exact downstream effects can vary depending on the specific pathways and cells involved.
Result of Action
The primary result of the action of this compound is the enhancement of cholinergic neurotransmission due to increased levels of acetylcholine . This can lead to improved cognitive function in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .
properties
IUPAC Name |
3-phenyl-2-propylimino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-2-8-13-12-14(11(15)9-16-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKYJCYKCWRQQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C1N(C(=O)CS1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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